molecular formula C17H17N3O2 B5307632 1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide

Cat. No. B5307632
M. Wt: 295.34 g/mol
InChI Key: NHRSQEKVKIWRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a member of the pyrrolidine carboxamide family and has been shown to have promising effects in various biological systems.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various biological systems. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to be stable under various conditions. Additionally, this compound has low toxicity and has been shown to be well-tolerated in animal models. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some of the results.

Future Directions

There are several future directions for research on 1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to determine the potential therapeutic applications of this compound in various biological systems.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide involves a multi-step process that starts with the reaction between 2-methylphenylacetonitrile and ethyl acrylate to form 1-(2-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile. This intermediate is then treated with hydroxylamine hydrochloride to yield 1-(2-methylphenyl)-5-oxo-N-hydroxy-pyridin-4-ylpyrrolidine-3-carboxamide, which is further converted to this compound through a series of chemical reactions.

Scientific Research Applications

1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-4-2-3-5-15(12)20-11-13(10-16(20)21)17(22)19-14-6-8-18-9-7-14/h2-9,13H,10-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRSQEKVKIWRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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